{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride
Overview
Description
This compound, with the CAS Number 1185299-61-9, is also known by its IUPAC name [1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)methanamine dihydrochloride . It has a molecular weight of 329.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C14H30Cl2N2O2 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Neuropharmacology and Pain Management
- High-efficacy 5-HT(1A) receptor agonists like F 13640 have shown significant analgesic effects in models of chronic nociceptive and neuropathic pain, as well as in conditions such as trigeminal neuropathic pain and allodynia post-spinal cord injury. These findings highlight the potential of such compounds in developing treatments for neuropathic pain and trigeminal neuralgia, indicating a possible research avenue for structurally related compounds (Colpaert et al., 2004) (Deseure et al., 2003).
Neurokinin Receptor Research
- Neurokinin receptor antagonists, through their interaction with tachykinin receptors, have been studied for their antidepressant-like effects, indicating a role in mood regulation and potential therapeutic application in depression. This suggests that compounds interacting with similar pathways might offer new research directions in the treatment of mood disorders (Dableh et al., 2005).
Orexin Receptor Mechanisms in Eating Disorders
- Studies on compounds like GSK1059865, acting as selective orexin receptor antagonists, provide insights into the role of orexin mechanisms in binge eating and other eating disorders. This indicates the potential for research into compounds that can modulate orexin receptors for treating compulsive eating behaviors (Piccoli et al., 2012).
Trace Amine Receptor Ligands and Depression
- Research into trace amine receptor ligands, such as certain tetrahydroisoquinoline derivatives, has shown antidepressant-like effects, implicating these receptors in the modulation of mood and suggesting a potential target for antidepressant development. This opens up another area of research for compounds with similar properties or targets (Dhir & Kulkarni, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJMVHHETOGDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNCC2CCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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